(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride
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Overview
Description
®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring and a thiomorpholine ring with a 1,1-dioxide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Thiomorpholine Ring Formation: The thiomorpholine ring is formed by reacting a suitable thiol with an epoxide or a halohydrin, followed by oxidation to introduce the 1,1-dioxide group.
Coupling of Rings: The pyrrolidine and thiomorpholine rings are coupled through a series of nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient processing, and employing large-scale purification techniques like crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the 1,1-dioxide group, potentially converting it back to a thiomorpholine or a thiol derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, sulfonates, amines.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiomorpholine Derivatives: From reduction reactions.
Functionalized Pyrrolidines and Thiomorpholines: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or infections.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride: The enantiomer of the compound, which may have different biological activities.
4-(Pyrrolidin-3-yl)thiomorpholine: Without the 1,1-dioxide group, this compound may exhibit different chemical reactivity and biological properties.
Thiomorpholine 1,1-dioxide: Lacking the pyrrolidine ring, this compound serves as a simpler analog for studying the effects of the thiomorpholine ring.
Uniqueness
®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is unique due to its combination of a pyrrolidine ring and a thiomorpholine ring with a 1,1-dioxide group. This structure imparts specific chemical and biological properties that are not found in simpler analogs or other related compounds. Its stereochemistry (R-configuration) also plays a crucial role in its interactions with biological targets, potentially leading to different activities compared to its enantiomer.
This detailed overview should provide a comprehensive understanding of ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[(3R)-pyrrolidin-3-yl]-1,4-thiazinane 1,1-dioxide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.2ClH/c11-13(12)5-3-10(4-6-13)8-1-2-9-7-8;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZYFIDOIRDQSE-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCS(=O)(=O)CC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N2CCS(=O)(=O)CC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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